6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by a pyridine ring substituted with a carboxylic acid and an amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential applications as a building block for pharmaceuticals and novel materials.
This compound can be synthesized through multi-step organic reactions, starting from commercially available precursors such as 6-methylpyridine-3-carboxylic acid. The synthesis typically involves protecting the carboxylic acid group, nitration, reduction, alkylation, and deprotection steps.
6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid belongs to the class of pyridine derivatives. It is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its molecular structure.
The synthesis of 6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid generally follows these steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity.
The molecular formula of 6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid is with a molecular weight of approximately 206.20 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 6-methyl-4-(prop-2-ynoxyamino)pyridine-3-carboxylic acid |
| InChI | InChI=1S/C10H10N2O3/c1-3... |
| InChI Key | GYKKBAJRMXAWNM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=N1)C(=O)O)NOCC#C |
The compound features a pyridine ring with various substituents that influence its chemical reactivity and biological activity.
6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid can undergo several chemical reactions:
Understanding these reactions is crucial for modifying the compound for specific applications in research and industry.
The mechanism of action for 6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid varies based on its application:
The physical properties of 6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.20 g/mol |
The chemical properties include reactivity patterns typical of pyridine derivatives, such as nucleophilicity due to the amino group and potential for electrophilic substitution at the aromatic ring.
6-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both research and industry, making it a valuable subject for further study and exploration in various scientific fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: